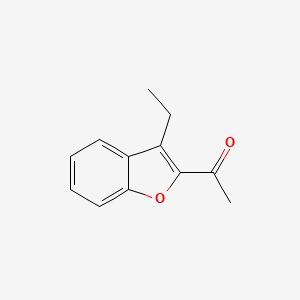

1-(3-Ethyl-1-benzofuran-2-yl)ethanone

説明

1-(3-Ethyl-1-benzofuran-2-yl)ethanone, also known as 3-ethylbenzofuran-2-one, is a synthetic compound used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, making it a useful tool for researchers in a variety of fields.

科学的研究の応用

Synthesis and Characterization

- A study by Zhang et al. (2017) described a photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates to access highly functionalized polyheterocyclic 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, highlighting the chemical reactivity and potential of similar compounds in synthesizing polyheterocyclic structures (Jin Zhang et al., 2017).

Biocatalysis and Green Chemistry

- Şahin (2019) demonstrated the use of Lactobacillus paracasei BD87E6 as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity and enantiomeric excess. This study provides an example of the application of biological methods in producing enantiopure substances, showcasing the relevance of 1-(3-Ethyl-1-benzofuran-2-yl)ethanone derivatives in the production of chiral intermediaries for drug production (Engin Şahin, 2019).

Material Science

- The work by Çelik and Coskun (2018) involved the synthesis of methacrylate polymers bearing chalcone side groups, where 1-(1-benzofuran-2-yl)ethanone was used in the synthesis process. This study explored the thermal and dielectric properties of the resulting polymers, indicating the potential of this compound in material science, particularly in the synthesis of polymers with specific thermal and dielectric properties (T. Çelik & M. Coskun, 2018).

Asymmetric Synthesis and Chiral Applications

- The research by Paizs et al. (2003) focused on the enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones for the preparation of optically active (benzofuran-2-yl)carbinols, highlighting the application of this compound in producing chiral alcohols and diols, which are valuable in various chemical syntheses (Csaba Paizs et al., 2003).

作用機序

Target of Action

It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects on various types of cancer cells .

Mode of Action

Studies on similar benzofuran derivatives have shown that they can induce apoptosis in cancer cells . They have pro-oxidative effects and increase reactive oxygen species in cancer cells, especially at 12 h incubation .

Biochemical Pathways

It’s known that benzofuran derivatives can inhibit the release of proinflammatory interleukin 6 (il-6) in cancer cells , which suggests that they may affect inflammatory pathways.

Result of Action

Similar benzofuran derivatives have shown to induce apoptosis in cancer cells . They increase reactive oxygen species in cancer cells, especially at 12 h incubation , which can lead to cell death.

特性

IUPAC Name |

1-(3-ethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSCWWHVZCNFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2628999.png)

![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2629000.png)

![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629006.png)

![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)

![(3,4-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2629017.png)